

Lisinopril dihydrate pharmacokinetics absorption distribution

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Compound Focus: Lisinopril dihydrate

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Core Pharmacokinetic Parameters of Lisinopril

The table below summarizes the fundamental absorption and distribution characteristics of Lisinopril, which are critical for formulation scientists [1] [2].

Parameter	Characteristics	Key Details
Absorption & Bioavailability	Incomplete and variable	Oral bioavailability is relatively low, ranging from 10% to 30% , and is unaffected by food intake [1] [2].
Distribution	Minimal protein binding	Lisinopril is hydrophilic and does not bind to plasma proteins like albumin, leading to poor distribution, particularly in patients with heart failure [1].
Time to Peak Concentration	Relatively prolonged	Peak plasma concentrations are typically reached within 6 to 8 hours after oral administration [1].

Advanced Formulation Strategies to Overcome Pharmacokinetic Limitations

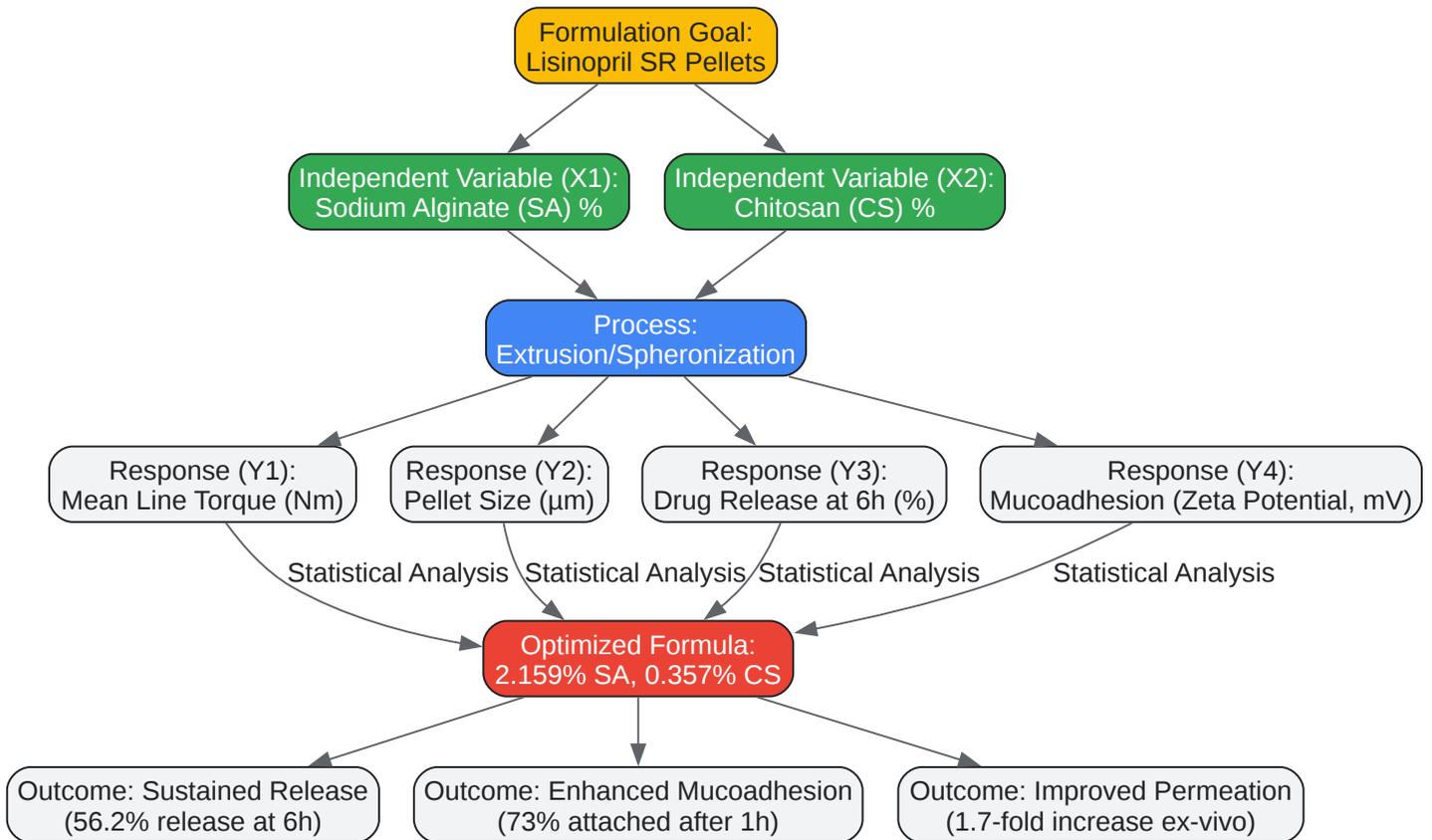
A primary challenge in formulating Lisinopril is its classification as a Class III drug (high solubility, low permeability), which results in low and variable oral bioavailability [3]. Recent research focuses on using mucoadhesive sustained-release (SR) formulations to enhance intestinal permeation and residence time.

Protocol for Formulating Mucoadhesive Sustained-Release Pellets

A 2023 study detailed the development of Lisinopril-SR matrix pellets using a 32 full factorial design. The goal was to optimize formulation variables to achieve desired characteristics [3].

- **1. Experimental Design:** A two-factor, three-level (3^2) full factorial design was employed. The independent variables were the concentrations of **Sodium Alginate (SA)** (X1: 0.5%, 1.75%, 3%) and **Chitosan (CS)** solution (X2: 0.2%, 0.6%, 1%) [3].
- **2. Preparation Method:** The pellets were manufactured via **extrusion/spheronization**. The powder mixture (containing Lisinopril, Avicel PH101, and SA) was wetted with the CS binder solution. The wet mass was extruded and then spheronized to form spherical pellets, which were subsequently dried [3].
- **3. Evaluation of Responses:** The prepared formulations (F1-F9) were evaluated for several dependent variables (responses):
 - **Y1: Mean Line Torque** (ranged from 0.461 to 1.583 Nm).
 - **Y2: Pellet Size** (ranged from 1404 to 1906 μm).
 - **Y3: Drug Release after 6 hours** (ranged from 68.48% to 74.18%).
 - **Y4: Mucoadhesion Strength** (Zeta potential ranged from -17.5 to -22.9 mV) [3].
- **4. Optimization and Results:** The optimized formulation contained 2.159% SA and 0.357% CS. It demonstrated a decreased release rate (56.2% after 6 hours) and excellent mucoadhesive properties, with about 73% of pellets remaining attached to the mucus membrane after 1 hour in ex-vivo studies. Furthermore, ex-vivo permeation from this optimized formulation was **1.7-fold higher** than that of free Lisinopril [3].

The following diagram illustrates the logical workflow and relationships of this formulation optimization process.



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Workflow for Optimizing Lisinopril SR Mucoadhesive Pellets

Conclusion and Research Implications

The pharmacokinetic profile of Lisinopril presents a clear challenge for drug development. The advanced formulation strategy using mucoadhesive polymers in a sustained-release pellet system demonstrates a viable approach to:

- **Increase gastrointestinal residence time** through mucoadhesion.

- **Enhance intestinal permeation** of the drug.
- **Provide a more controlled and sustained release profile**, which could improve patient compliance by reducing dosing frequency [3].

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